5-fluoro-1-methyl-3-[2-(morpholin-4-ylmethyl)phenyl]-1H-indazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-fluoro-1-methyl-3-[2-(morpholin-4-ylmethyl)phenyl]-1H-indazole, also known as AM-2201, is a synthetic cannabinoid that has gained significant attention from the scientific community due to its potential applications in various fields. AM-2201 is a potent agonist of the cannabinoid receptor CB1, which is primarily responsible for the psychoactive effects of cannabis.
Wissenschaftliche Forschungsanwendungen
5-fluoro-1-methyl-3-[2-(morpholin-4-ylmethyl)phenyl]-1H-indazole has been widely used in scientific research to study the effects of cannabinoids on the CB1 receptor. It has been shown to have potent agonist activity on the CB1 receptor, making it a valuable tool for studying the effects of cannabinoids on the brain and other organs. 5-fluoro-1-methyl-3-[2-(morpholin-4-ylmethyl)phenyl]-1H-indazole has been used in various studies to investigate the role of the endocannabinoid system in pain, anxiety, depression, and addiction.
Wirkmechanismus
5-fluoro-1-methyl-3-[2-(morpholin-4-ylmethyl)phenyl]-1H-indazole exerts its effects by binding to the CB1 receptor, which is primarily located in the brain and central nervous system. CB1 receptors are involved in various physiological processes, including pain perception, appetite regulation, and mood. When activated, CB1 receptors modulate the release of neurotransmitters such as dopamine, serotonin, and GABA, leading to the psychoactive effects of cannabinoids.
Biochemical and Physiological Effects:
5-fluoro-1-methyl-3-[2-(morpholin-4-ylmethyl)phenyl]-1H-indazole has been shown to have potent effects on the CB1 receptor, leading to a range of biochemical and physiological effects. It has been shown to increase dopamine release in the brain, leading to feelings of euphoria and pleasure. It also modulates the release of other neurotransmitters, leading to changes in appetite, mood, and pain perception.
Vorteile Und Einschränkungen Für Laborexperimente
5-fluoro-1-methyl-3-[2-(morpholin-4-ylmethyl)phenyl]-1H-indazole has several advantages and limitations for use in lab experiments. Its potent agonist activity on the CB1 receptor makes it a valuable tool for studying the effects of cannabinoids on the brain and other organs. However, its potent effects also make it difficult to use in vivo, as it can lead to significant side effects and toxicity. Additionally, its synthetic nature means that it may not accurately reflect the effects of natural cannabinoids found in the body.
Zukünftige Richtungen
There are several future directions for research on 5-fluoro-1-methyl-3-[2-(morpholin-4-ylmethyl)phenyl]-1H-indazole. One area of interest is its potential as a therapeutic agent for various conditions, including pain, anxiety, and addiction. Another area of interest is its use as a tool for studying the endocannabinoid system and the effects of cannabinoids on the brain and other organs. Additionally, further research is needed to understand the long-term effects and potential risks of 5-fluoro-1-methyl-3-[2-(morpholin-4-ylmethyl)phenyl]-1H-indazole use.
Synthesemethoden
5-fluoro-1-methyl-3-[2-(morpholin-4-ylmethyl)phenyl]-1H-indazole is synthesized through a multi-step process involving the reaction of 1-(5-fluoropentyl)-3-(1-naphthoyl)indole with 2-(morpholin-4-ylmethyl)phenylboronic acid in the presence of a palladium catalyst. The resulting product is purified through chromatography to obtain pure 5-fluoro-1-methyl-3-[2-(morpholin-4-ylmethyl)phenyl]-1H-indazole.
Eigenschaften
IUPAC Name |
4-[[2-(5-fluoro-1-methylindazol-3-yl)phenyl]methyl]morpholine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20FN3O/c1-22-18-7-6-15(20)12-17(18)19(21-22)16-5-3-2-4-14(16)13-23-8-10-24-11-9-23/h2-7,12H,8-11,13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LATOQKNUBLRZCT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)F)C(=N1)C3=CC=CC=C3CN4CCOCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20FN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-fluoro-1-methyl-3-[2-(morpholin-4-ylmethyl)phenyl]-1H-indazole |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.